![molecular formula C13H13NO2 B3112289 4-Amino-3'-methoxy-[1,1'-biphenyl]-3-ol CAS No. 1888998-70-6](/img/structure/B3112289.png)
4-Amino-3'-methoxy-[1,1'-biphenyl]-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3’-methoxy-[1,1’-biphenyl]-3-ol is an organic compound belonging to the biphenyl family. This compound features a biphenyl core with an amino group at the 4-position, a methoxy group at the 3’-position, and a hydroxyl group at the 3-position. The presence of these functional groups imparts unique chemical properties and reactivity to the molecule, making it of interest in various fields of scientific research and industrial applications.
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction, involves the interaction of palladium with formally electrophilic organic groups through oxidative addition . This results in the formation of new Pd–C bonds .
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It’s worth noting that the stability and reactivity of similar compounds, such as the third-generation buchwald palladium precatalysts used for cross-coupling, have been found to be influenced by specific conditions .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 4-Amino-3’-methoxy-[1,1’-biphenyl]-3-ol are not fully understood due to the lack of specific studies on this compound. It can be inferred from its structure that it might interact with various enzymes, proteins, and other biomolecules. The presence of an amino group could potentially allow it to form hydrogen bonds with other molecules, influencing biochemical reactions .
Cellular Effects
Based on its structural similarity to other biphenyl derivatives, it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that biphenyl derivatives can interact with various biomolecules through binding interactions . These interactions could potentially lead to changes in gene expression or enzyme activity.
Metabolic Pathways
Biphenyl derivatives are known to undergo various metabolic reactions, potentially involving enzymes or cofactors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3’-methoxy-[1,1’-biphenyl]-3-ol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids. In this case, the reaction between 4-bromo-3’-methoxy-[1,1’-biphenyl] and an appropriate boronic acid derivative in the presence of a palladium catalyst and a base can yield the desired compound .
Industrial Production Methods
Industrial production of 4-Amino-3’-methoxy-[1,1’-biphenyl]-3-ol typically involves large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-3’-methoxy-[1,1’-biphenyl]-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Introduction of various functional groups in place of the methoxy group.
Wissenschaftliche Forschungsanwendungen
4-Amino-3’-methoxy-[1,1’-biphenyl]-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of advanced materials, such as polymers and dyes
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-3’-methoxy-[1,1’-biphenyl]-2-ol
- 4-Amino-3’-methoxy-[1,1’-biphenyl]-4-ol
- 4-Amino-3’-methoxy-[1,1’-biphenyl]-5-ol
Uniqueness
4-Amino-3’-methoxy-[1,1’-biphenyl]-3-ol is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The combination of an amino group, methoxy group, and hydroxyl group on the biphenyl core allows for versatile chemical modifications and interactions with biological targets .
Eigenschaften
IUPAC Name |
2-amino-5-(3-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-16-11-4-2-3-9(7-11)10-5-6-12(14)13(15)8-10/h2-8,15H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFFDGLJCXABMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C=C2)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
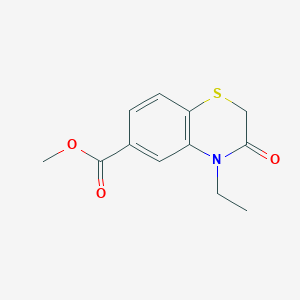
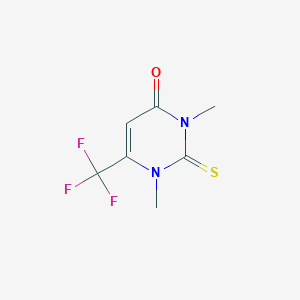
![Ethyl 2-[3-(3-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B3112213.png)
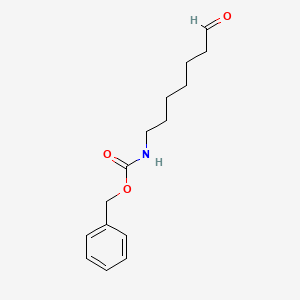
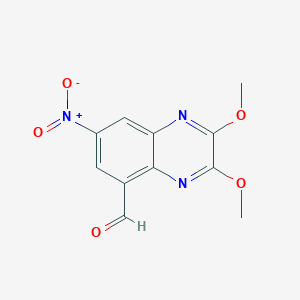
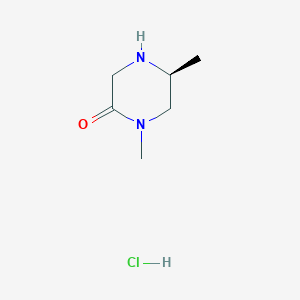
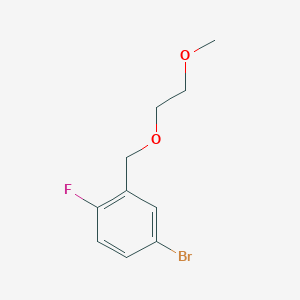
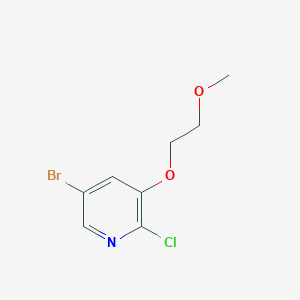
![Bicyclo[2.2.1]heptane-2-carboxylic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-](/img/structure/B3112258.png)
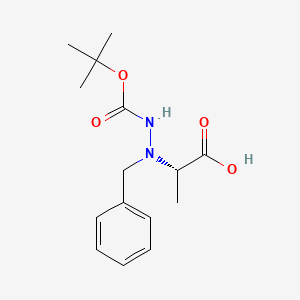
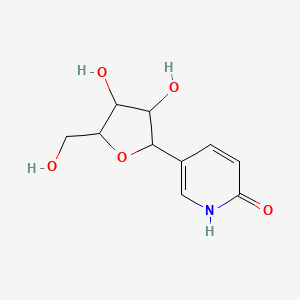
![Ethyl 2-[bis(2-naphthalenyloxy)phosphinyl]acetate](/img/structure/B3112309.png)


